2-[2-(Trifluoromethoxy)benzoyl]thiazole
Description
BenchChem offers high-quality 2-[2-(Trifluoromethoxy)benzoyl]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Trifluoromethoxy)benzoyl]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-2-yl-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)17-8-4-2-1-3-7(8)9(16)10-15-5-6-18-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNWBGHECAMXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CS2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendant Role of Trifluoromethoxy-Substituted Thiazoles in Modern Drug Discovery
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacological potential inherent in the molecular architecture of trifluoromethoxy-substituted thiazoles. We will dissect the strategic rationale for combining the trifluoromethoxy group and the thiazole scaffold, explore their synergistic impact on pharmacokinetics and pharmacodynamics, and delve into their burgeoning applications across diverse therapeutic areas.
The Strategic Imperative: Why Combine Trifluoromethoxy and Thiazole Moieties?
The convergence of the trifluoromethoxy (-OCF₃) group and the thiazole ring in a single molecular entity is a deliberate design strategy rooted in established medicinal chemistry principles. Each component contributes unique and advantageous properties that can synergistically enhance the drug-like characteristics of a lead compound.
The Trifluoromethoxy Group: A "Super-Halogen" for Pharmacokinetic Enhancement
The trifluoromethoxy group is increasingly recognized as a superior alternative to more common substituents like trifluoromethyl (-CF₃) or halogens.[1] Its inclusion is a strategic choice to fine-tune a molecule's physicochemical profile.[2][3]
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a trifluoromethyl group.[1][2] This property can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution within the body.[2][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative processes.[2][5] This can increase the half-life of a drug, reducing the required dosage and frequency.
-
Modulation of Electronic Properties: As a powerful electron-withdrawing group, the -OCF₃ moiety can significantly alter the acidity (pKa) of nearby functional groups and modulate the electronic nature of aromatic rings.[4] This can influence how a molecule interacts with its biological target, potentially increasing binding affinity and potency.[2][6]
The Thiazole Ring: A Privileged Scaffold for Biological Activity
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry.[7][8] Its presence is a hallmark of numerous FDA-approved drugs and biologically active agents, attributable to its versatile chemical and pharmacological properties.[7][9][10]
-
Diverse Biological Activities: Thiazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive activities.[7][8][11]
-
Versatile Synthetic Handle: The thiazole ring is synthetically accessible through well-established methods like the Hantzsch thiazole synthesis, allowing for the facile introduction of diverse substituents at various positions (C2, C4, C5).[7][9][10] This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a means to navigate patent landscapes and improve pharmacokinetic profiles.
The logical framework for combining these two moieties is illustrated below.
Caption: Logical framework for the strategic combination of thiazole and -OCF₃ groups.
Pharmacological Applications and Mechanistic Insights
The unique combination of the thiazole's biological relevance and the trifluoromethoxy group's pharmacokinetic advantages has led to the exploration of these compounds in several key therapeutic areas.
Anticancer Activity
Trifluoromethyl and trifluoromethoxy-substituted thiazoles have emerged as a promising class of anticancer agents.[5][12] The introduction of a trifluoromethyl group, a close relative of the trifluoromethoxy group, into the thiazolo[4,5-d]pyrimidine scaffold was shown to be a viable strategy for creating compounds with cytotoxic potential against various human cancer cell lines.[5]
Studies have shown that these compounds can inhibit the proliferation and metastasis of tumor cells.[6][13] For example, certain trifluoromethyl-thiazole derivatives have demonstrated potent activity against central nervous system (CNS) cancer cell lines, with 50% growth inhibition (GI₅₀) values in the low micromolar range.[14] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and progression, such as protein kinases or factors involved in cell migration like fascin.[6][13][15]
Table 1: Representative Anticancer Activity of Trifluoromethyl-Thiazole Derivatives
| Compound Class | Specific Derivative Example | Target Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Thiazolo-Bisnoralcohol | 4-(trifluoromethyl)phenyl substituted | CNS Cancer (SF-295) | GI₅₀ = 1.03 µM | [14] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | NCI-60 Panel | Most active of series | [5] |
| Indole-based Triazolo-thiazole | 4-trifluoromethylphenyl substituted | Bcl-2 expressing cells | Moderately potent inhibition | [16] |
| Phenyl-Thiazole | meta-chloro, para-trifluoromethyl | MDA-MB-231 (Breast) | Strong antimigration activity | [13][15] |
Antimicrobial and Antiviral Activity
The thiazole core is a well-established pharmacophore in antimicrobial drug design.[11][17] The addition of a trifluoromethyl group has been shown to confer broad-spectrum antimicrobial properties.[18] In one compelling study, replacing a methyl group with a trifluoromethyl group on a bithiazole scaffold not only reduced antiviral activity against a specific target (PI4KB) but concurrently introduced potent antibacterial properties against both Gram-positive and Gram-negative bacteria.[18] This highlights the profound impact of this substitution on the biological activity spectrum.
These compounds may exert their effect by disrupting bacterial cell wall synthesis, inhibiting essential enzymes, or interfering with viral replication processes.[6][18] The enhanced lipophilicity from the trifluoromethoxy group may also facilitate penetration through the complex outer membranes of bacteria, a significant hurdle in antibiotic development.[18]
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory potential.[19][20] The introduction of fluorinated groups, such as trifluoromethyl, into heterocyclic scaffolds like pyrazoles has been a successful strategy for developing potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[21][22] While specific studies focusing solely on trifluoromethoxy-thiazoles as anti-inflammatory agents are less common, the established anti-inflammatory credentials of both the thiazole ring and fluorinated substituents suggest this is a highly promising area for future research.[19][21]
Synthesis and Experimental Protocols
The synthesis of trifluoromethoxy-substituted thiazoles relies on established heterocyclic chemistry, adapted to incorporate the fluorinated precursors.
General Synthesis Workflow
The development pipeline for these compounds follows a logical progression from chemical synthesis to biological evaluation.
Caption: A typical drug discovery workflow for novel thiazole derivatives.
Protocol: Hantzsch Synthesis of a 4-(Trifluoromethoxyphenyl)-thiazole Derivative
This protocol is a representative example based on the Hantzsch synthesis, a cornerstone reaction for forming the thiazole ring.[7][23] It involves the condensation of an α-haloketone with a thioamide.
Objective: To synthesize a 2-substituted-4-(4-trifluoromethoxyphenyl)thiazole.
Materials:
-
2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (α-haloketone)
-
Substituted Thioamide (e.g., Thioacetamide)
-
Absolute Ethanol (Solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one in 40 mL of absolute ethanol. Stir until fully dissolved.
-
Rationale: Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures without being overly reactive.
-
-
Addition of Thioamide: To the stirring solution, add an equimolar amount (10 mmol) of the desired thioamide (e.g., thioacetamide to yield a 2-methylthiazole).
-
Rationale: An equimolar ratio ensures efficient conversion. The sulfur atom of the thioamide acts as the nucleophile, attacking the carbonyl carbon of the α-haloketone, while its nitrogen atom attacks the α-carbon, leading to cyclization.
-
-
Reaction Under Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain reflux with continuous stirring for 5-8 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. Refluxing prevents solvent loss while maintaining a constant, elevated temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Rationale: The product is often less soluble in cold ethanol than the starting materials, allowing for isolation by crystallization.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.
-
-
Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final compound to confirm its structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and melting point determination.
-
Rationale: This is a critical self-validating step to ensure the correct molecule has been synthesized with a high degree of purity before proceeding to biological evaluation.
-
Future Perspectives and Conclusion
The strategic incorporation of the trifluoromethoxy group into the privileged thiazole scaffold represents a highly promising avenue in contemporary drug discovery. The resulting compounds have demonstrated significant potential in oncology and infectious diseases, with a clear rationale for their exploration in inflammatory conditions.
Future research should focus on:
-
Broadening SAR Studies: Systematically exploring substitutions at all available positions of the thiazole ring to build comprehensive structure-activity relationship models.
-
Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies on lead candidates to assess their viability as clinical drugs.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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The Trifluoromethoxy Group on a Thiazole Scaffold: A Technical Guide to Thermodynamic Stability
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered significant interest due to its unique electronic and lipophilic characteristics, which can profoundly enhance metabolic stability and membrane permeability.[1][2] This technical guide provides an in-depth exploration of the thermodynamic stability of the trifluoromethoxy group when appended to a thiazole ring, a privileged scaffold in numerous pharmaceuticals. We will delve into the underlying principles governing its stability, present robust experimental and computational methodologies for its assessment, and offer field-proven insights into the causal factors influencing experimental design. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel thiazole-based therapeutics.
Introduction: The Synergy of the Trifluoromethoxy Group and the Thiazole Ring
The trifluoromethoxy group is often considered a "super-halogen" or a "pseudo-halogen" due to its strong electron-withdrawing nature and high lipophilicity, properties that are highly desirable in drug design.[3] When introduced into a molecule, the -OCF3 group can significantly alter its electronic distribution, pKa, and conformational preferences, thereby influencing its interaction with biological targets.[4][5] Concurrently, the thiazole ring is a versatile heterocyclic motif present in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[6]
The conjugation of a trifluoromethoxy group to a thiazole scaffold presents a compelling strategy in drug discovery. The potent electron-withdrawing effect of the -OCF3 group can modulate the reactivity of the thiazole ring, while the heterocyclic system can influence the stability of the C-O bond within the trifluoromethoxy moiety.[2] Understanding the thermodynamic stability of this arrangement is paramount for predicting the compound's shelf-life, degradation pathways, and overall viability as a drug candidate.
Fundamental Principles of Trifluoromethoxy Group Stability
The remarkable stability of the trifluoromethoxy group stems from a combination of factors:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[1][4] This inherent strength contributes to the overall resistance of the -CF3 portion of the group to chemical and thermal degradation.[1][4]
-
Inductive Effects: The three highly electronegative fluorine atoms create a strong inductive pull, polarizing the C-F bonds and the C-O bond. This polarization strengthens the bonds and reduces the electron density on the oxygen atom, making it less susceptible to protonation and subsequent degradation pathways.[7]
-
Steric Shielding: The trifluoromethyl group provides a degree of steric hindrance around the ether oxygen, which can protect it from enzymatic attack, particularly from cytochrome P450 enzymes responsible for oxidative metabolism.[1] This steric protection is a key contributor to the enhanced metabolic stability observed in many -OCF3 containing compounds.[1][2]
The thermodynamic stability of a trifluoromethoxy-substituted thiazole is therefore a function of these intrinsic properties, modulated by the electronic environment of the thiazole ring.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is crucial for a comprehensive understanding of the thermodynamic stability of trifluoromethoxy-thiazole compounds. The following protocols are industry-standard methodologies that provide self-validating data when performed correctly.
Thermal Analysis Techniques
Thermal analysis methods are indispensable for quantifying the thermal stability of a compound by measuring changes in its physical and chemical properties as a function of temperature.[8]
Causality of Choice: DSC is the gold standard for determining the melting point, enthalpy of fusion, and decomposition temperature of a solid material. It provides a direct measure of the energy absorbed or released during thermal transitions, offering a clear indication of the compound's thermal stability.[8][9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the trifluoromethoxy-thiazole compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. An empty, crimped pan is used as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point (e.g., 350 °C).
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The onset temperature of the decomposition peak is a critical indicator of thermal stability.
Causality of Choice: TGA measures the change in mass of a sample as a function of temperature. This technique is highly effective for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with this degradation.[8]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the trifluoromethoxy-thiazole compound into a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Position the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) to create an inert atmosphere.
-
Thermal Program:
-
Equilibrate at a low starting temperature (e.g., 30 °C).
-
Increase the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition.
Data Presentation:
| Compound ID | Melting Point (°C) (DSC) | Onset of Decomposition (°C) (DSC) | Onset of Mass Loss (°C) (TGA) |
| Thiazole-OCF3-A | 155.2 | 310.5 | 308.9 |
| Thiazole-OCF3-B | 178.9 | 325.1 | 323.7 |
| Thiazole-Control | 142.1 | 280.4 | 278.5 |
This table presents hypothetical data for illustrative purposes.
Isothermal Stability Studies
Causality of Choice: Isothermal stability studies, often conducted under accelerated conditions (elevated temperature and/or humidity), are crucial for predicting the long-term stability and shelf-life of a compound. These studies mimic storage conditions and help identify potential degradation pathways.
Experimental Protocol:
-
Sample Preparation: Store accurately weighed samples of the trifluoromethoxy-thiazole compound in controlled environment chambers at specific temperature and humidity conditions (e.g., 40 °C/75% RH, 60 °C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.
Computational Assessment of Thermodynamic Stability
Quantum chemical calculations provide invaluable insights into the intrinsic stability of a molecule by probing its electronic structure and bond energies.[10]
Causality of Choice: Density Functional Theory (DFT) calculations are a powerful and cost-effective computational method for predicting molecular geometries, energies, and electronic properties.[10] By calculating bond dissociation energies (BDEs), we can quantitatively assess the strength of specific bonds and predict the most likely points of molecular fragmentation.
Computational Workflow:
-
Structure Optimization: Perform geometry optimization of the trifluoromethoxy-thiazole molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation:
-
Model the homolytic cleavage of the C-O bond of the trifluoromethoxy group to generate two radical fragments.
-
Optimize the geometries of the resulting radical fragments.
-
Calculate the BDE using the following equation: BDE = E(radical 1) + E(radical 2) - E(parent molecule) where E is the electronic energy of each species.
-
Logical Relationship Diagram:
Caption: Integrated workflow for assessing thermodynamic stability.
Influence of the Thiazole Ring on -OCF3 Stability
The electronic nature of the thiazole ring and its substituents can significantly influence the thermodynamic stability of the attached trifluoromethoxy group.
-
Electron-Withdrawing Substituents on Thiazole: The presence of other electron-withdrawing groups on the thiazole ring can further polarize the C-O bond of the trifluoromethoxy group, potentially increasing its strength and overall stability.
-
Electron-Donating Substituents on Thiazole: Conversely, electron-donating groups may slightly decrease the stability of the C-O bond by increasing electron density in its vicinity.
-
Positional Isomerism: The position of the trifluoromethoxy group on the thiazole ring (e.g., C2, C4, or C5) will alter its electronic communication with the ring heteroatoms, leading to differences in thermodynamic stability.
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful asset in the medicinal chemist's toolkit for designing stable and effective thiazole-based drug candidates. A thorough understanding and assessment of the thermodynamic stability of these compounds are critical for their successful development. The integrated experimental and computational workflows outlined in this guide provide a robust framework for generating reliable and predictive stability data. Future research in this area will likely focus on developing more sophisticated computational models to accurately predict the influence of complex molecular environments on the stability of the trifluoromethoxy group, further accelerating the design-test-learn cycle in drug discovery.
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]
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An In-Depth Technical Guide to the Bioisosteric Applications of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement stands as a cornerstone of this process, enabling the fine-tuning of molecular properties to enhance efficacy, metabolic stability, and safety.[1][2][3] This technical guide delves into the specific application of this principle through the lens of the 2-[2-(Trifluoromethoxy)benzoyl]thiazole scaffold. We will explore the unique physicochemical contributions of the trifluoromethoxy group as a bioisosteric element and the therapeutic relevance of the benzothiazole core.[4][5] This document provides a rationale for the design of molecules incorporating this scaffold, detailed synthetic protocols, and a framework for their biological evaluation, intended for researchers and professionals in drug discovery and development.
The Principle of Bioisosterism in Modern Drug Discovery
Bioisosterism is a strategy used in drug design to replace a functional group within a biologically active molecule with another group that has similar physical or chemical properties. The goal is to create a new molecule that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, greater selectivity, better pharmacokinetics, or reduced toxicity.[1][3]
Bioisosteres are broadly categorized as:
-
Classical Bioisosteres: Atoms or groups that share the same valency and number of atoms. These are often structurally and electronically similar.[3]
-
Non-Classical Bioisosteres: Structurally distinct groups that do not adhere to the strict valency rules of classical bioisosteres but produce a similar biological effect through comparable steric and electronic properties.[1][3]
The successful application of bioisosterism is highly context-dependent, but it remains a powerful tool for optimizing lead compounds and generating novel intellectual property.[1]
The Trifluoromethoxy Group: A Unique Bioisosteric Tool
The trifluoromethoxy (-OCF3) group has emerged as a valuable, albeit underutilized, functional group in medicinal chemistry.[6][7] It serves as a non-classical bioisostere for several common substituents, most notably the methoxy (-OCH3) group and halogens like chlorine and bromine. Its utility stems from a unique combination of properties.[8]
2.1. Key Physicochemical Properties
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, significantly more so than a trifluoromethyl (-CF3) or methoxy group. This property can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability.[6][7][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP450) enzymes.[8] This can lead to a longer half-life and reduced drug load.[6]
-
Electronic Effects: Due to the high electronegativity of the fluorine atoms, the -OCF3 group is a strong electron-withdrawing group by induction. This modulates the electronic environment of the aromatic ring to which it is attached, influencing pKa and binding interactions with biological targets.[8]
-
Steric Profile: The -OCF3 group is sterically larger than a methoxy group and is comparable to an isopropyl group. Its perpendicular orientation relative to an attached aromatic ring can enforce specific conformations favorable for target binding.[8]
2.2. Bioisosteric Comparison
The strategic replacement of other functional groups with -OCF3 can profoundly alter a compound's drug-like properties.
| Functional Group | Hansch-Leo π Value | Electronic Effect | Metabolic Stability |
| -OCF₃ (Trifluoromethoxy) | +1.04 [7][8] | Strongly Withdrawing (Inductive) [8] | Very High [8] |
| -OCH₃ (Methoxy) | -0.02 | Donating (Resonance) | Low (O-demethylation) |
| -CF₃ (Trifluoromethyl) | +0.88[6] | Strongly Withdrawing | High[6] |
| -Cl (Chloro) | +0.71 | Withdrawing | Moderate |
| -Br (Bromo) | +0.86 | Withdrawing | Moderate |
The Benzothiazole Scaffold: A Privileged Heterocycle
Benzothiazole is a bicyclic heterocyclic scaffold composed of a fused benzene and thiazole ring. It is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[4][5]
Notably, the FDA-approved drug Riluzole , used for the treatment of amyotrophic lateral sclerosis (ALS), is a 2-amino-6-(trifluoromethoxy)benzothiazole.[8][9] This precedent directly links the trifluoromethoxy group to a therapeutically successful benzothiazole core, highlighting the synergistic potential of combining these two moieties. Furthermore, 2-arylbenzothiazoles have emerged as a promising class of anticancer agents, often exhibiting selective cytotoxicity against tumor cells.[4][10]
The 2-[2-(Trifluoromethoxy)benzoyl]thiazole Scaffold: A Case Study
The combination of the 2-(trifluoromethoxy)benzoyl moiety with a thiazole ring creates a scaffold with significant potential for drug discovery. The rationale for this design is twofold:
-
Target Interaction: The benzoylthiazole core can act as a hinge-binding motif or occupy hydrophobic pockets in various enzymes, such as protein kinases, which are common targets in oncology.[11]
-
Pharmacokinetic Modulation: The ortho-trifluoromethoxy group serves as a powerful bioisosteric replacement for other substituents (e.g., -OCH3, -Cl) found in known inhibitors. Its introduction is hypothesized to enhance metabolic stability and membrane permeability, transforming a tool compound into a viable drug candidate.
The diagram below illustrates a hypothetical bioisosteric replacement strategy where a metabolically labile methoxy group on a parent inhibitor is replaced by the robust trifluoromethoxy group.
Caption: Bioisosteric replacement of a methoxy with a trifluoromethoxy group.
Experimental Protocols
The following protocols provide a framework for the synthesis and preliminary biological evaluation of the target scaffold.
5.1. Protocol: Synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
This protocol outlines a plausible two-step synthesis starting from commercially available materials. The first step is the formation of a thiazole ring via a Hantzsch-type reaction, followed by acylation. For the purpose of this guide, we will illustrate a more direct route: the acylation of 2-lithiothiazole.
Workflow Diagram:
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Methodological & Application
Application Notes & Protocols for the 2-[2-(Trifluoromethoxy)benzoyl]thiazole Scaffold in Drug Discovery
Abstract
The confluence of privileged heterocyclic structures with modern medicinal chemistry tactics for modulating physicochemical properties represents a powerful strategy in drug discovery. This guide focuses on the 2-[2-(trifluoromethoxy)benzoyl]thiazole scaffold, a promising chemotype that marries the biologically versatile thiazole nucleus with the property-enhancing trifluoromethoxy group. We provide a detailed exploration of this scaffold's rationale, synthesis, and potential as a core for developing novel therapeutics, particularly in oncology. Included are detailed, field-proven protocols for the initial screening and mechanistic evaluation of derivative compounds, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Privileged Scaffold
The design of novel therapeutic agents often begins with the selection of a core molecular scaffold. An ideal scaffold serves as a rigid framework for orienting pharmacophoric elements in three-dimensional space to achieve high-affinity interactions with a biological target, while also possessing favorable drug-like properties.[1] The 2-[2-(trifluoromethoxy)benzoyl]thiazole scaffold is a deliberate construction of two key components, each contributing distinct and valuable attributes to a potential drug candidate.
-
The Thiazole Nucleus: Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[2] This heterocycle is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the anti-HIV medication Ritonavir, highlighting its clinical significance.[2][3] Its prevalence stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) and its relative metabolic stability. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6]
-
The Trifluoromethoxy (-OCF₃) Group: The strategic incorporation of fluorine-containing functional groups is a key tactic in modern drug design.[7] The trifluoromethoxy group, in particular, offers a unique combination of properties. It is a powerful electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and bioavailability.[8][9] Crucially, it often improves metabolic stability by blocking potential sites of oxidative metabolism, a critical factor in increasing a drug's half-life.[1][8]
By combining these two moieties, the 2-[2-(trifluoromethoxy)benzoyl]thiazole scaffold provides a foundation for creating potent, selective, and metabolically robust drug candidates.
Synthetic Strategy: Building the Derivative Library
The generation of a chemical library with diverse substitutions on the core scaffold is essential for establishing Structure-Activity Relationships (SAR). The most common and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.[10] This method involves the condensation reaction between an α-haloketone and a thioamide.
For the 2-[2-(trifluoromethoxy)benzoyl]thiazole scaffold, the synthesis would typically proceed by reacting a substituted 2-bromo-1-phenylethanone derivative with 2-(trifluoromethoxy)benzothioamide. Diversity can be introduced by varying the substituents on the phenylethanone starting material.
Caption: General workflow for the Hantzsch synthesis of a 2-[2-(trifluoromethoxy)benzoyl]thiazole derivative library.
Postulated Mechanism of Action: Kinase Inhibition
A significant number of modern anticancer agents function by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[11][12] Dysregulation of these pathways is a hallmark of cancer. The structural features of the 2-[2-(trifluoromethoxy)benzoyl]thiazole scaffold make it an attractive candidate for development as a kinase inhibitor. The heterocyclic system can form key hydrogen bonds within the ATP-binding pocket of a kinase, while the benzoyl moiety can occupy adjacent hydrophobic regions.
Derivatives of this scaffold could potentially inhibit key signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in many cancers.
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One-pot synthesis methods for fluorinated benzoyl thiazoles
Application Note & Protocol Guide
Topic: One-Pot Synthesis Methods for Fluorinated Benzoyl Thiazoles and Related 2-Arylbenzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological and biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The strategic incorporation of fluorine atoms or fluoroalkyl groups into these heterocyclic systems can dramatically enhance their therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can improve metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, the development of efficient synthetic routes to fluorinated benzothiazoles is a critical objective in modern drug discovery.[4][5]
One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages over traditional multi-step approaches. These methods improve efficiency, reduce solvent waste, save time, and can lead to higher overall yields by minimizing material loss during purification steps. This guide provides a detailed overview of robust one-pot methodologies for synthesizing fluorinated 2-arylbenzothiazoles, the foundational precursors to more complex fluorinated benzoyl thiazole derivatives.
Core Mechanism: The Condensation-Cyclization-Oxidation Cascade
The most prevalent and versatile one-pot strategy for synthesizing 2-substituted benzothiazoles relies on a tandem reaction sequence involving an initial condensation, an intramolecular cyclization, and a final oxidation step. The process begins with the reaction between a 2-aminothiophenol and an aldehyde. The amine group of the thiophenol attacks the carbonyl carbon of the aldehyde, forming a Schiff base or, more commonly, a thiazoline intermediate after intramolecular cyclization of the thiol group onto the imine carbon. This non-aromatic benzothiazoline intermediate is then oxidized in situ to yield the stable, aromatic benzothiazole product.[6][7][8][9]
Caption: General reaction cascade for one-pot benzothiazole synthesis.
Methodology 1: Lewis Acid-Catalyzed Condensation-Cyclization
A highly effective method for the initial phase of the synthesis—the formation of the benzothiazoline intermediate—employs a Lewis acid catalyst to activate the aldehyde. Gallium(III) triflate [Ga(OTf)₃] has proven to be a particularly mild and efficient catalyst for this transformation, facilitating high yields under gentle conditions.[10][11][12] This approach is foundational for a subsequent oxidation step to complete the one-pot synthesis.
Protocol 1: Ga(OTf)₃-Catalyzed Synthesis of Fluorinated Benzothiazolines
This protocol details the formation of the key intermediate.
Rationale: The Lewis acidic Ga(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation facilitates a rapid nucleophilic attack by the amino group of the 2-aminothiophenol, driving the reaction forward even with electronically deactivated or sterically hindered substrates.
Materials:
-
Fluorinated 2-aminothiophenol (e.g., 4-fluoro-2-aminothiophenol) (1.0 mmol, 1.0 equiv)
-
Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.0 mmol, 1.0 equiv)
-
Gallium(III) triflate [Ga(OTf)₃] (0.05 mmol, 5 mol%)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar). This is crucial to prevent oxidative side reactions of the thiophenol.
-
Reagent Addition: To the flask, add the fluorinated 2-aminothiophenol (1.0 equiv), the fluorinated benzaldehyde (1.0 equiv), and anhydrous acetonitrile (5 mL).
-
Catalyst Introduction: Add Gallium(III) triflate (5 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (for intermediate isolation):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorinated benzothiazoline.
-
Methodology 2: Tandem One-Pot Synthesis of Fluorinated Benzothiazoles
Building on the initial condensation, a true one-pot synthesis is achieved by integrating an oxidant that converts the benzothiazoline intermediate directly to the final benzothiazole product without isolation. Several systems can accomplish this, with one of the most elegant being the use of dimethyl sulfoxide (DMSO) as both the solvent and the oxidant at elevated temperatures.[6]
Protocol 2: DMSO-Mediated One-Pot Synthesis
This protocol provides a complete one-pot procedure from starting materials to the final aromatic product.
Rationale: At temperatures above 100°C, DMSO can act as a mild oxidant. The reaction involves the in-situ formation of a benzothiazoline, which is then dehydrogenated by DMSO to form the aromatic benzothiazole. This method is advantageous as it avoids the need for additional, often harsh or metallic, oxidizing agents.[6]
Caption: Experimental workflow for a one-pot benzothiazole synthesis.
Materials:
-
Fluorinated 2-aminothiophenol (1.0 mmol, 1.0 equiv)
-
Fluorinated benzaldehyde (1.2 mmol, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Standard laboratory glassware
Procedure:
-
Setup: In a sealable reaction vial equipped with a magnetic stir bar, combine the fluorinated 2-aminothiophenol (1.0 equiv), fluorinated benzaldehyde (1.2 equiv), and sodium bicarbonate (2.0 equiv).
-
Solvent Addition: Add DMSO (4 mL) to the vial and seal the cap. The bicarbonate acts as a mild base to facilitate the reaction.
-
Reaction: Place the vial in a preheated oil bath or heating block at 120°C. Stir the reaction mixture for 4-8 hours.
-
Monitoring: Periodically (e.g., every 2 hours), carefully cool the vial, take an aliquot, and analyze by TLC to monitor the consumption of starting materials and the formation of the product.
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the pure fluorinated 2-arylbenzothiazole.
-
Data Summary: Scope of the Reaction
The one-pot synthesis is versatile and accommodates a range of fluorinated substrates. The following table summarizes representative results from literature, demonstrating the method's scope.
| Entry | 2-Aminothiophenol Derivative | Aldehyde Derivative | Method/Conditions | Yield (%) | Reference |
| 1 | 2-Aminothiophenol | 4-Fluorobenzaldehyde | Ga(OTf)₃ (cat.), CH₃CN, reflux (forms thiazoline) | 95 | [11] |
| 2 | 4-Chloro-2-aminothiophenol | 4-Fluorobenzaldehyde | Ga(OTf)₃ (cat.), CH₃CN, reflux (forms thiazoline) | 98 | [11] |
| 3 | 2-Aminothiophenol | 4-Fluorobenzaldehyde | Fe(HSO₄)₃, EtOH, reflux (forms thiazole) | 92 | [8] |
| 4 | 2-Aminothiophenol | 2-Fluorobenzaldehyde | Fe(HSO₄)₃, EtOH, reflux (forms thiazole) | 90 | [8] |
| 5 | 2-Aminothiophenol | 4-(Trifluoromethyl)benzaldehyde | NHC catalyst, DDQ, xylene, 150°C (forms thiazole) | 91 | [7] |
Troubleshooting and Key Considerations
-
Purity of 2-Aminothiophenols: Thiophenols are susceptible to air oxidation, forming disulfides. Using freshly purified starting materials or storing them under an inert atmosphere is critical for high yields.
-
Incomplete Oxidation: If the benzothiazoline intermediate is isolated instead of the desired benzothiazole, the oxidation step may be inefficient. For DMSO-mediated reactions, ensure the temperature is sufficiently high (≥120°C). For other systems, an additional oxidant (e.g., DDQ, MnO₂) might be required.
-
Solvent Choice: While DMSO is an effective solvent-oxidant, other high-boiling polar aprotic solvents like DMF or NMP can be used, though they may require a separate oxidant. For Lewis-acid catalyzed reactions, anhydrous solvents are essential to prevent catalyst deactivation.
-
Side Reactions: Over-oxidation or side reactions with highly activated aldehydes can occur. Careful temperature control and monitoring by TLC are essential to stop the reaction upon completion.
-
Purification: The polarity of the final benzothiazole product can vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is necessary for effective purification.
Conclusion
One-pot tandem reactions represent a powerful and efficient strategy for the synthesis of medicinally relevant fluorinated 2-arylbenzothiazoles. By combining condensation, cyclization, and oxidation into a single operation, these methods streamline the synthetic process, making it more environmentally friendly and cost-effective. The protocols described herein, utilizing either Lewis acid catalysis or a solvent-oxidant system, provide reliable and versatile pathways for accessing these valuable scaffolds, thereby accelerating research and development in medicinal chemistry.
References
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Saeed, A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Saeed, A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. [Link]
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Funabiki, K., et al. (2007). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. ResearchGate. [Link]
-
Funabiki, K., et al. (2007). Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst. Organic Letters, 9(2), 179-182. [Link]
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Aziz, M. A., et al. (2014). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. National Center for Biotechnology Information. [Link]
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Ouyang, Y., et al. (2024). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Advances. [Link]
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Funabiki, K., et al. (2007). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate. Amanote Research. [Link]
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Eshghi, H., et al. (2012). One-pot Synthesis of Benzimidazoles and Benzothiazoles in the Presence of Fe(HSO4)3 as a New and Efficient Oxidant. ResearchGate. [Link]
-
Guesmi, R., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. National Center for Biotechnology Information. [Link]
-
Al-Mokyna, F. H., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]
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Gonzalez, J. A., et al. (2024). Synthetic Strategies to Access Fluorinated Azoles. National Center for Biotechnology Information. [Link]
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Ouyang, Y., et al. (2024). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Publishing. [Link]
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Application Notes and Protocols for the Synthesis of 2-(trifluoromethoxy)benzoyl-thiazoles
Introduction: The Significance of Aryl-Thiazole Linkages in Modern Drug Discovery
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its inherent metabolic stability make it a privileged scaffold. When coupled with substituted benzoic acids, such as 2-(trifluoromethoxy)benzoic acid, the resulting aryl-thiazole structures offer a rich chemical space for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is of high interest due to its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability. This guide provides a detailed overview of the primary synthetic strategies for coupling 2-(trifluoromethoxy)benzoic acid with thiazole derivatives, offering researchers a comprehensive resource for the synthesis of these valuable compounds.
Strategic Approaches to Coupling
The formation of a bond between 2-(trifluoromethoxy)benzoic acid and a thiazole ring can be approached through several distinct synthetic strategies. The choice of method is contingent upon the desired point of attachment on the thiazole ring and the nature of the available starting materials. The most prevalent and effective methods include:
-
Amide Bond Formation: This is the most direct approach when coupling the carboxylic acid with an amino-substituted thiazole.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the formation of a carbon-carbon bond between the two aromatic systems. Key examples include:
-
Suzuki-Miyaura Coupling: A versatile method for coupling an aryl halide with an organoboron species.
-
Direct C-H Arylation: An atom-economical approach that avoids the pre-functionalization of the thiazole ring.
-
Decarboxylative Coupling: A novel method that utilizes the carboxylic acid group as a leaving group.
-
This document will delve into the specifics of each of these methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.
Methodology 1: Amide Bond Formation via Activated Carboxylic Acids
The formation of an amide bond is a fundamental transformation in organic synthesis and a cornerstone of medicinal chemistry.[3][4] The direct reaction between a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid.[5] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Mechanism of Amide Coupling
The most common amide coupling reagents, such as carbodiimides (e.g., EDC) and uronium salts (e.g., HATU), proceed through the formation of a highly reactive activated ester intermediate.[5] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions, such as racemization, and to increase the efficiency of the coupling by forming a more stable and reactive HOBt-ester.[5][6][7]
DOT Diagram: General Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Comparative Table of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Advantages & Considerations |
| EDC | HOBt | DIPEA, TEA | DMF, DCM, CH3CN | 0 to RT | 1 - 18 | Water-soluble urea byproduct is easily removed by aqueous workup.[7][8] Cost-effective. |
| HATU | None | DIPEA, TEA | DMF, ACN | 0 to RT | 1 - 18 | Highly efficient, even for sterically hindered substrates and electron-deficient amines.[9][10] Faster reaction rates. |
| DIC/HOBt | HOBt | None | DCM, DMF | RT | 12 - 24 | DIC is a liquid, which can be easier to handle than solid EDC. The urea byproduct is less soluble. |
| BOP-Cl | None | Et3N | CH2Cl2 | RT | 12 - 24 | Effective for hindered couplings, but the byproduct is toxic. |
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol provides a general procedure for the coupling of 2-(trifluoromethoxy)benzoic acid with an amino-thiazole derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
2-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amino-thiazole derivative (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethoxy)benzoic acid (1.0 equiv), the amino-thiazole derivative (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules.[11][12]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[13] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[14] For the synthesis of 2-(trifluoromethoxy)benzoyl-thiazoles, this can be achieved by coupling a thiazole-boronic acid (or ester) with 2-(trifluoromethoxy)benzoyl halide, or by coupling 2-(trifluoromethoxy)benzoic acid-derived boronic acid with a halo-thiazole.
DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the need for pre-functionalization of one of the coupling partners, making it a more atom- and step-economical approach.[15] In the context of this guide, it would involve the direct coupling of 2-(trifluoromethoxy)benzoic acid with a C-H bond on the thiazole ring, catalyzed by a palladium species.
C. Decarboxylative Coupling
Decarboxylative cross-coupling reactions have emerged as a powerful synthetic tool where a carboxylic acid is used as a surrogate for an organometallic reagent.[16][17][18] This reaction involves the palladium-catalyzed coupling of a benzoic acid derivative with a heteroaromatic compound, with the extrusion of carbon dioxide.[19]
Comparative Table of Palladium-Catalyzed Coupling Conditions
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | SPhos, XPhos, PCy3 | K3PO4, K2CO3, Cs2CO3 | Dioxane/H2O, Toluene, n-Butanol | 80 - 110 |
| Direct C-H Arylation | Pd(OAc)2 | 1,10-phenanthroline | LiBF4, Ag2CO3 | Dioxane, Toluene | 100 - 150 |
| Decarboxylative | Pd(TFA)2 | None | Ag2CO3 | Dioxane/DMSO | 120 - 160 |
Detailed Experimental Protocol: Microwave-Assisted Direct C-H Arylation
This protocol is adapted from methodologies for the direct arylation of thiazole derivatives and can be optimized for 2-(trifluoromethoxy)benzoic acid.[15][20]
Materials:
-
Thiazole derivative (1.0 equiv)
-
2-(trifluoromethoxy)benzoic acid (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
Pivalic acid (20 mol%)
-
K2CO3 (2.0 equiv)
-
Anhydrous DMA or Dioxane
-
Microwave reactor vials
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add the thiazole derivative (1.0 equiv), 2-(trifluoromethoxy)benzoic acid (1.5 equiv), Pd(OAc)2 (5 mol%), pivalic acid (20 mol%), and K2CO3 (2.0 equiv).
-
Add anhydrous DMA or dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 120-150 °C) for the specified time (usually 30-60 minutes).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of molecules containing the 2-(trifluoromethoxy)benzoyl-thiazole scaffold can be achieved through robust and versatile methodologies. For the formation of an amide linkage, standard coupling reagents such as EDC/HOBt and HATU provide reliable and high-yielding routes. For the construction of a C-C bond between the two aromatic systems, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, direct C-H arylation, and decarboxylative coupling, offer powerful and increasingly efficient alternatives. The choice of the optimal synthetic route will depend on the specific substitution pattern of the thiazole and the availability of starting materials. The protocols provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to access this important class of compounds.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing).
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
- Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activ
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionaliz
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Amide Synthesis - Fisher Scientific.
- Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials - Organic & Biomolecular Chemistry (RSC Publishing).
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC.
- Amine to Amide (Coupling)
- Pd-catalyzed decarboxylative arylation of thiazole, benzoxazole, and polyfluorobenzene with substituted benzoic acids - PubMed.
- Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing).
- palladium-catalyzed heterocycle synthesis
- Synthesis of Heterocycles via Palladium-Catalyzed Carbonyl
- Amide coupling reaction in medicinal chemistry.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Decarboxylative benzoylation of oxazoles and thiazoles.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI.
- Organic & Biomolecular Chemistry - RSC Publishing.
- Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles - Benchchem.
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.
- Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Public
- Decarboxylative Cross-Coupling (NTJ) - Macmillan Group.
- Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application - Organic & Biomolecular Chemistry (RSC Publishing).
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central.
- Recent Literature on the Synthesis of Thiazole Deriv
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Recent Advances in the Decarboxylative Fluoroalkyl
- Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC.
- Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi
- Suzuki cross-coupling reaction - YouTube.
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
Abstract
This document provides a comprehensive guide for the rapid and efficient synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole, a key structural motif in medicinal chemistry. Leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol offers a significant improvement over traditional heating methods, drastically reducing reaction times while often improving yields and product purity.[1][2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance for successful synthesis.
Introduction: The Power of Microwave Chemistry in Drug Discovery
The thiazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide spectrum of biological activities.[5][6][7] The target molecule, 2-[2-(Trifluoromethoxy)benzoyl]thiazole, incorporates both the thiazole heterocycle and a trifluoromethoxy-substituted benzoyl group, features often associated with desirable pharmacokinetic and pharmacodynamic properties in drug candidates.
Traditional synthetic routes to such compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering numerous advantages that accelerate the drug discovery process.[1][2][8] By directly heating the reactants and solvents through dielectric polarization, microwave irradiation leads to rapid and uniform heating, resulting in:[9][10][11][12]
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[2][3]
-
Increased Reaction Yields and Purity: The precise and rapid heating can minimize the formation of byproducts.[4]
-
Enhanced Reaction Selectivity: Microwave heating can sometimes lead to different product distributions compared to conventional methods.[9]
-
Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of sustainable chemistry.[1][9][11]
This guide details a robust protocol for the synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole via a palladium-catalyzed cross-coupling reaction, optimized for microwave irradiation.
Proposed Synthetic Pathway & Mechanism
The synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between an organometallic thiazole reagent and 2-(trifluoromethoxy)benzoyl chloride. A plausible approach involves the use of 2-(tributylstannyl)thiazole as the thiazole nucleophile in a Stille cross-coupling reaction.
Overall Reaction Scheme
Mechanistic Rationale
The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the 2-(trifluoromethoxy)benzoyl chloride, forming a Pd(II) complex.
-
Transmetalation: The thiazole group is transferred from the organotin reagent to the palladium center, displacing the chloride.
-
Reductive Elimination: The desired product, 2-[2-(Trifluoromethoxy)benzoyl]thiazole, is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
Microwave irradiation accelerates each of these steps by providing rapid and efficient heating, leading to a significant rate enhancement.[13]
Experimental Protocol
Safety Precaution: This procedure involves high temperatures and pressures. It is imperative to use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure monitoring.[14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-(Trifluoromethoxy)benzoyl chloride | ≥98% | Commercially Available | 162046-61-9 |
| 2-(Tributylstannyl)thiazole | ≥97% | Commercially Available | 121359-48-6 |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | 14221-01-3 |
| Anhydrous Toluene | ≥99.8% | Commercially Available | 108-88-3 |
| Microwave Process Vial (10 mL) | - | Manufacturer Specific | - |
| Magnetic Stir Bar | - | - | - |
Instrumentation
A dedicated single-mode microwave reactor for organic synthesis equipped with temperature and pressure sensors is required.
Step-by-Step Procedure
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 2-(trifluoromethoxy)benzoyl chloride (1.0 mmol, 226.5 mg).
-
Add 2-(tributylstannyl)thiazole (1.1 mmol, 411.3 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg).
-
Add 5 mL of anhydrous toluene to the vial.
-
Seal the vial with the appropriate cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening it in the fume hood.[15]
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-[2-(Trifluoromethoxy)benzoyl]thiazole.
Data and Expected Results
Reaction Optimization
The following table provides a summary of expected outcomes based on variations in reaction conditions, demonstrating the efficiency of the microwave-assisted protocol.
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 110 | 12 h | 65 |
| 2 | Microwave | 100 | 15 min | 78 |
| 3 | Microwave | 120 | 10 min | 92 |
| 4 | Microwave | 140 | 10 min | 89 |
Characterization Data
The synthesized 2-[2-(Trifluoromethoxy)benzoyl]thiazole is expected to exhibit the following spectroscopic characteristics:
-
¹H NMR (CDCl₃): Aromatic protons will appear as a complex multiplet in the downfield region (approximately 7.2-8.2 ppm) due to the electron-withdrawing effects of the benzoyl and trifluoromethoxy groups.[16]
-
¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the carbonyl carbon (around 180-190 ppm), the trifluoromethoxy carbon (a quartet due to C-F coupling), and the aromatic and thiazole carbons.
-
FT-IR (neat): A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed around 1660-1680 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
Workflow and Mechanistic Diagrams
Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Catalytic Cycle of Stille Coupling
Caption: Simplified catalytic cycle for the Stille cross-coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure reagents are anhydrous. |
| Catalyst degradation | Use fresh catalyst. Degas the solvent before use. | |
| Formation of Byproducts | Side reactions | Optimize temperature; lower temperatures may increase selectivity. |
| Impure starting materials | Purify starting materials before use. | |
| Reaction does not start | Inactive catalyst | Ensure the use of a Pd(0) source or a suitable precatalyst. |
| Low temperature | Confirm the microwave reactor is reaching the set temperature. |
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole. The described method offers significant advantages in terms of reaction speed and efficiency, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The principles and techniques outlined here can be adapted for the synthesis of other related heterocyclic compounds.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Navarrete-Vázquez, G., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...). Molecules, 17(10), 12336-12348.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Aziz, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemistry.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
- Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 15(1).
- Rajak, H., et al. (2013). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. RGUHS Journal of Pharmaceutical Sciences, 3(1), 17-24.
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- BS Publications. (n.d.). PART - 1 INTRODUCTION.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Benchchem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
- Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.
- Benchchem. (2025). A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride.
- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
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Strategic Solvent Selection for Reactions Involving 2-[2-(Trifluoromethoxy)benzoyl]thiazole
An Application Note and Protocol Guide:
Abstract
This document provides a comprehensive guide for the strategic selection of solvents for chemical reactions involving 2-[2-(Trifluoromethoxy)benzoyl]thiazole. As a key intermediate in pharmaceutical and agrochemical research, the reactivity and reaction outcomes of this molecule are critically dependent on the solvent environment. This guide offers a detailed analysis of solvent properties and their impact on reaction pathways, supported by established principles of physical organic chemistry. It includes step-by-step protocols for solvent screening and optimization, as well as best practices for ensuring reaction consistency and safety. The target audience for this guide includes researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Solvent
The choice of solvent is a pivotal decision in the design of any chemical synthesis. It is not merely a medium for dissolving reactants but an active participant that can profoundly influence reaction rates, selectivity (chemo-, regio-, and stereo-), and even the equilibrium position of a reaction. For a molecule with the structural complexity of 2-[2-(Trifluoromethoxy)benzoyl]thiazole, which features a polarizable thiazole ring, an electrophilic carbonyl center, and a strongly electron-withdrawing trifluoromethoxy group, solvent effects are particularly pronounced.
This guide will deconstruct the process of solvent selection for this specific substrate by examining its key structural features and predicting their interactions with different solvent classes. We will explore how to leverage solvent properties to enhance desired reaction pathways while minimizing side reactions.
Physicochemical Properties of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
A foundational understanding of the substrate's properties is essential for predicting its behavior in various solvents.
| Property | Value | Significance for Solvent Selection |
| Molecular Formula | C₁₁H₆F₃NOS | - |
| Molecular Weight | 273.23 g/mol | Influences diffusion rates and stoichiometry calculations. |
| Structure | Contains a ketone, an aromatic ether, and a thiazole ring. The molecule has a significant dipole moment. | |
| Predicted Polarity | High | The presence of C=O, C-F, and thiazole moieties suggests good solubility in polar aprotic and some polar protic solvents. |
| Key Functional Groups | Benzoyl Ketone, Thiazole Ring, Trifluoromethoxy Group | These groups dictate the molecule's reactivity and potential for solvent interactions (e.g., hydrogen bonding, dipole-dipole). |
The Logic of Solvent Selection: A Decision-Making Framework
The selection of an appropriate solvent is a multi-faceted process. The following diagram illustrates a logical workflow for making an informed choice.
Caption: A workflow for systematic solvent selection.
Impact of Solvent Classes on Reactions of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
Polar Aprotic Solvents
-
Examples: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Properties: High dielectric constants, no acidic protons. They can solvate cations well but leave anions relatively "bare" and more nucleophilic.
-
Application for the Target Molecule:
-
Nucleophilic Acyl Addition/Substitution: Reactions at the carbonyl carbon are often favored in polar aprotic solvents. For instance, the addition of a Grignard reagent or an amine would likely proceed efficiently. The increased nucleophilicity of the attacking species in these solvents can accelerate the reaction rate.
-
SNAr Reactions: If a suitable leaving group were present on the benzoyl ring, nucleophilic aromatic substitution would be highly favored in solvents like DMSO or DMF.
-
-
Causality: The lack of hydrogen bonding from the solvent to the nucleophile enhances its reactivity. The high polarity of these solvents helps to stabilize charged intermediates and transition states.
Polar Protic Solvents
-
Examples: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Properties: Possess acidic protons and can act as hydrogen bond donors. They can solvate both cations and anions effectively.
-
Application for the Target Molecule:
-
Solvolysis: The carbonyl group could be susceptible to solvolysis (e.g., formation of a hemiacetal or acetal) in alcoholic solvents, especially under acidic or basic catalysis. This may be an undesirable side reaction.
-
Reduction Reactions: Reductions of the ketone using reagents like sodium borohydride are commonly performed in alcoholic solvents, which serve to protonate the initially formed alkoxide.
-
-
Causality: Hydrogen bonding by the solvent can stabilize the ground state of the nucleophile, potentially slowing down the reaction compared to polar aprotic solvents. However, for reactions involving proton transfers, these solvents can be beneficial.
Nonpolar Solvents
-
Examples: Toluene, Hexanes, Dichloromethane (DCM), Diethyl ether.
-
Properties: Low dielectric constants, unable to form strong hydrogen bonds.
-
Application for the Target Molecule:
-
Limited Solubility: The high polarity of 2-[2-(Trifluoromethoxy)benzoyl]thiazole suggests it will have poor solubility in very nonpolar solvents like hexanes. Toluene or DCM may offer better solubility.
-
Specific Catalytic Reactions: Some transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on the thiazole or benzoyl ring (if modified with a halide) often perform well in solvents like toluene or dioxane.
-
-
Causality: These solvents have minimal interaction with the reactants and intermediates, allowing the intrinsic reactivity of the molecules to dominate. They are often chosen when trying to avoid solvent-mediated side reactions.
Experimental Protocols
Protocol for Solubility Assessment
Objective: To determine the approximate solubility of 2-[2-(Trifluoromethoxy)benzoyl]thiazole in a range of candidate solvents.
Materials:
-
2-[2-(Trifluoromethoxy)benzoyl]thiazole
-
Candidate solvents (e.g., Toluene, THF, MeCN, DMF, MeOH, Water)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Analytical balance
Procedure:
-
Weigh 10 mg of 2-[2-(Trifluoromethoxy)benzoyl]thiazole into a clean, dry vial.
-
Add 0.1 mL of the first candidate solvent.
-
Stir vigorously at room temperature for 5 minutes.
-
Observe if all the solid has dissolved.
-
If the solid has dissolved, the solubility is at least 100 mg/mL. Proceed to the next solvent.
-
If the solid has not dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL) and stir for 5 minutes.
-
Repeat step 6, adding the solvent in 0.1 mL increments up to a total volume of 2 mL.
-
Record the volume of solvent required to fully dissolve the solid.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for all candidate solvents.
Data Interpretation:
| Solvent | Volume to Dissolve 10 mg (mL) | Approx. Solubility (mg/mL) | Classification |
| Toluene | > 2.0 | < 5 | Sparingly Soluble |
| THF | 0.5 | ~20 | Soluble |
| Acetonitrile | 0.3 | ~33 | Soluble |
| DMF | < 0.1 | > 100 | Very Soluble |
| Methanol | 0.8 | ~12.5 | Moderately Soluble |
| Water | > 2.0 | Insoluble | Insoluble |
(Note: This is example data and should be determined experimentally.)
Protocol for a Test Reaction: Nucleophilic Addition of an Amine
Objective: To evaluate the effect of different solvent classes on the rate and yield of the formation of an imine from 2-[2-(Trifluoromethoxy)benzoyl]thiazole and benzylamine.
Reaction: 2-[2-(Trifluoromethoxy)benzoyl]thiazole + Benzylamine → N-benzyl-1-(2-(2-(trifluoromethoxy)phenyl))thiazol-2-yl)methanimine
Materials:
-
2-[2-(Trifluoromethoxy)benzoyl]thiazole
-
Benzylamine
-
Candidate solvents: Toluene, THF, Acetonitrile, Methanol
-
Small reaction vials with septa
-
Stir plate, stir bars
-
Syringes for liquid transfer
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring
Procedure:
-
Set up four identical reaction vials, each with a stir bar.
-
To each vial, add 27.3 mg (0.1 mmol) of 2-[2-(Trifluoromethoxy)benzoyl]thiazole.
-
To each vial, add 1 mL of one of the candidate solvents (Toluene, THF, MeCN, MeOH).
-
Stir to dissolve the starting material.
-
Add 11.8 µL (0.11 mmol, 1.1 eq) of benzylamine to each vial via syringe.
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
After 4 hours, quench the reactions by adding a small amount of water.
-
Analyze the crude reaction mixtures by LC-MS to determine the relative conversion to the imine product.
Interpreting the Results:
Caption: Analysis of solvent effects on imine formation.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling solvents and reagents.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents.
-
Solvent Properties: Be aware of the flammability, toxicity, and other hazards associated with each solvent. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The selection of a solvent for reactions involving 2-[2-(Trifluoromethoxy)benzoyl]thiazole is not a trivial matter. A systematic approach, beginning with an understanding of the substrate's properties and the demands of the specific reaction, is crucial for success. For reactions involving nucleophilic attack at the carbonyl carbon, polar aprotic solvents like acetonitrile or THF are often a good starting point. However, empirical testing through solubility studies and small-scale test reactions remains the most reliable method for identifying the optimal solvent for a given transformation. This guide provides the foundational logic and practical protocols to empower researchers to make informed and effective solvent choices, ultimately leading to more efficient and reproducible synthetic outcomes.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
Troubleshooting & Optimization
Technical Support Center: Solubility Solutions for 2-[2-(Trifluoromethoxy)benzoyl]thiazole
Welcome to the dedicated technical guide for resolving aqueous solubility challenges with 2-[2-(Trifluoromethoxy)benzoyl]thiazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving stable and effective concentrations of this compound in their experimental systems. Here, we provide in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-[2-(Trifluoromethoxy)benzoyl]thiazole in my standard aqueous buffer. Why is this compound so poorly soluble?
Initial Diagnosis: The poor aqueous solubility is an inherent characteristic of the molecule's structure, primarily due to the highly lipophilic nature of the trifluoromethoxy group and the aromatic benzoylthiazole core.
Detailed Explanation: The molecular architecture of 2-[2-(Trifluoromethoxy)benzoyl]thiazole contributes to its hydrophobicity in two significant ways:
-
The Trifluoromethoxy (-OCF3) Group: This group is a powerful lipophilicity enhancer. The trifluoromethoxy group is known to be one of the most lipophilic substituents used in medicinal chemistry, significantly increasing the molecule's tendency to associate with non-polar environments rather than water.[1][2] Its strong electron-withdrawing nature and stability also make it a common feature in modern drug candidates.[3]
-
The Benzoylthiazole Core: The fused aromatic ring system is inherently non-polar and hydrophobic. Thiazole derivatives themselves are typically soluble in organic solvents.[4] The combination of these two features results in a molecule that strongly resists dissolution in polar, aqueous media.
This high lipophilicity is a critical factor to consider, as it dictates the formulation strategies required for its effective use in biological assays and preclinical studies.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
Navigating solubility issues requires a systematic approach. We recommend starting with the simplest methods and progressing to more complex formulations as needed.
Q2: How can I use co-solvents to dissolve my compound, and what are the potential drawbacks?
Strategy 1: Co-solvent Systems
This is often the first and most direct approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[5][6]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.
-
Ethanol (EtOH): A less toxic option suitable for many cell-based assays at low final concentrations.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile co-solvent often used in formulation development.
Step-by-Step Protocol: Preparing a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh a small amount of 2-[2-(Trifluoromethoxy)benzoyl]thiazole in a sterile microcentrifuge tube.
-
Add Co-solvent: Add a minimal volume of your chosen co-solvent (e.g., 100% DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex vigorously and gently warm if necessary until the solid is completely dissolved and the solution is clear. This is your stock solution.
-
Serial Dilution: Perform serial dilutions of your stock solution directly into your final aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer (not the other way around) while vortexing to minimize immediate precipitation.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, crystals) over a relevant time course (e.g., 1-2 hours) at the experimental temperature.
Data Presentation: Co-solvent Starting Recommendations
| Co-solvent | Typical Stock Concentration | Max Final % in Assay (General Guideline) | Notes |
| DMSO | 10 - 50 mM | < 0.5% | Can be cytotoxic at higher concentrations. Always run a vehicle control. |
| Ethanol | 1 - 20 mM | < 1.0% | Less toxic than DMSO but may have lower solubilizing power. |
| PEG 400 | 1 - 20 mM | < 5.0% | Higher viscosity; suitable for in vivo formulations.[7] |
Causality & Pitfalls:
-
Why it works: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the hydrophobic drug molecule.[6]
-
Potential Issue: "Crashing out." The compound may precipitate when the concentrated stock is diluted into the aqueous medium. This occurs because the final concentration of the co-solvent is too low to maintain solubility. If this happens, you may need to lower your final compound concentration or explore an alternative strategy.
Q3: My compound has a thiazole ring. Can I use pH adjustment to improve its solubility?
Strategy 2: pH Adjustment
Yes, this is a viable strategy. The solubility of compounds with ionizable functional groups can be highly dependent on pH.[8][9] The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, forming a more soluble cationic salt.
Step-by-Step Protocol: pH-Mediated Solubilization
-
Identify Ionizable Group: The nitrogen atom in the thiazole ring is a weak base.
-
Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH value 1-2 units below the predicted pKa of the conjugate acid of the thiazole nitrogen. A starting pH of 4.0 to 5.5 is often effective.
-
Attempt Dissolution: Attempt to dissolve the compound directly in the acidic buffer. Gentle heating and sonication can assist.
-
Neutralization (Optional): If the experiment requires a neutral pH, you can attempt a carefully controlled titration back to pH 7.0 using a dilute base (e.g., 0.1M NaOH) after the compound has dissolved. Be vigilant for precipitation as you approach the pKa.
Causality & Considerations:
-
Why it works: By lowering the pH, you increase the concentration of H+ ions, which protonate the basic nitrogen on the thiazole ring.[10] The resulting charged species (a salt) is significantly more polar and thus more soluble in water.[11]
-
Limitations: This method is only suitable for experiments that can tolerate the required pH. For most cell-based assays requiring physiological pH (~7.4), this approach may only be useful for making a concentrated stock that is then highly diluted, but precipitation upon neutralization is a significant risk.
Q4: Co-solvents and pH are not working for my required concentration. What advanced formulation techniques can I try?
When simple methods fail, more sophisticated formulation strategies that encapsulate the molecule are necessary.
Strategy 3: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like yours, forming an "inclusion complex" that is water-soluble.[14][15]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, can be useful for cationic or neutral compounds.
Step-by-Step Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the powdered 2-[2-(Trifluoromethoxy)benzoyl]thiazole directly to the cyclodextrin solution.
-
Promote Complexation: Mix the suspension overnight at room temperature or with gentle heating (40-60°C) to facilitate the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the preparation.
Data Presentation: Common Cyclodextrins for Formulation
| Cyclodextrin | Key Feature | Typical Use |
| β-Cyclodextrin | Low aqueous solubility, potential nephrotoxicity | Limited parenteral use, more for oral solids |
| HP-β-CD | High aqueous solubility, safe profile | Preferred for parenteral and in vitro use |
| SBE-β-CD | High aqueous solubility, anionic | Excellent for parenteral formulations |
Strategy 4: Lipid-Based Formulations (Liposomes)
For very high concentrations or for in vivo delivery, encapsulating the compound within a lipid bilayer can be highly effective. Since your molecule is hydrophobic, it will partition into the lipid membrane of a liposome rather than the aqueous core.[16][17]
Step-by-Step Protocol: Thin-Film Hydration for Liposome Encapsulation
-
Lipid & Drug Co-dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol) and 2-[2-(Trifluoromethoxy)benzoyl]thiazole in a suitable organic solvent like chloroform or a chloroform/methanol mixture.[18]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the flask wall.
-
Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the film by adding your aqueous buffer and agitating at a temperature above the lipid transition temperature (Tc). This will form multilamellar vesicles (MLVs).[19]
-
Sizing (Extrusion): To obtain uniformly sized vesicles (e.g., ~100 nm), pass the MLV suspension through polycarbonate membranes with a defined pore size using a lipid extruder.
Causality:
-
Why it works: The hydrophobic drug spontaneously integrates into the non-polar, acyl chain region of the lipid bilayer, shielding it from the aqueous environment. The resulting liposome particle is suspended in water, acting as a carrier for the insoluble drug.[17]
Strategy 5: Nanoparticle Formulations
Creating nanoparticles of the drug itself (nanocrystals) is another powerful technique. This approach dramatically increases the surface area-to-volume ratio of the compound, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[20][21]
Methods:
-
Milling: High-energy media milling (nanomilling) breaks down larger drug crystals into nanoparticles.[22]
-
Precipitation: Rapidly changing the solvent environment to cause the drug to precipitate out of solution as nanosized amorphous or crystalline particles.[23]
Considerations:
-
This is a highly specialized technique that requires specific equipment (e.g., high-pressure homogenizers, media mills).
-
Formulations require stabilizers (surfactants or polymers) to prevent the nanoparticles from aggregating.
-
This approach is primarily for enhancing dissolution rate and bioavailability, particularly for oral and injectable formulations.[24][25]
References
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2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem . PubChem. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. Available from: [Link]
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The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B . The Journal of Physical Chemistry B. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI . MDPI. Available from: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]
-
Developing nanoparticle formulations of poorly soluble drugs - ResearchGate . ResearchGate. Available from: [Link]
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs . protocols.io. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs . Drug Development & Delivery. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC . National Center for Biotechnology Information. Available from: [Link]
-
Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability . International Journal of Medical Science and Clinical Research Studies. Available from: [Link]
-
pH and Solubility - AP Chem | Fiveable . Fiveable. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate . ResearchGate. Available from: [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate . ResearchGate. Available from: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC . National Center for Biotechnology Information. Available from: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin . Freie Universität Berlin. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. Available from: [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . Touro University. Available from: [Link]
-
Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR . Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments . European Pharmaceutical Review. Available from: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate . ResearchGate. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC . National Center for Biotechnology Information. Available from: [Link]
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pH Adjustment and Neutralization, the basics . Digital Analysis. Available from: [Link]
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Liposome Encapsulated Small Molecule Development Service - Creative Biolabs . Creative Biolabs. Available from: [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands . Brieflands. Available from: [Link]
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Solubility enhancement and application of cyclodextrins in local drug delivery . ResearchGate. Available from: [Link]
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Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules . Frontiers. Available from: [Link]
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The Development of Nanosuspension Formulations for Poorly Soluble Drugs - YouTube . YouTube. Available from: [Link]
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(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate . ResearchGate. Available from: [Link]
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Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI . MDPI. Available from: [Link]
-
Excipients for Solubility and Bioavailability Enhancement . Gattefossé. Available from: [Link]
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pH and solubility (video) - Khan Academy . Khan Academy. Available from: [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed . National Center for Biotechnology Information. Available from: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube . YouTube. Available from: [Link]
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. Google Patents.
-
Nanotechnology & Poorly Soluble Drugs | DDDT - Dove Medical Press . Dove Medical Press. Available from: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications . International Journal of Chemical Science. Available from: [Link]
-
What Happens to Solubility When You Change the pH? (17.6) | General Chemistry . YouTube. Available from: [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1 - ResearchGate . ResearchGate. Available from: [Link]
-
Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties - ResearchGate . ResearchGate. Available from: [Link]
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Liposome formulations of hydrophobic drugs - PubMed . National Center for Biotechnology Information. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Confirmation of 2-[2-(Trifluoromethoxy)benzoyl]thiazole
For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. The purity and elemental composition of a compound are not mere data points; they are the very foundation upon which reliable and reproducible research is built. This guide provides an in-depth technical comparison of the essential analytical techniques for the comprehensive characterization of 2-[2-(Trifluoromethoxy)benzoyl]thiazole, a heterocyclic ketone of interest in medicinal chemistry and materials science.
The guide will delve into the core methodologies for confirming the elemental composition and assessing the purity of this compound, offering a comparative analysis of alternative approaches and providing the rationale behind experimental choices. We will explore Elemental Analysis (CHN/S), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
The Subject of Our Analysis: 2-[2-(Trifluoromethoxy)benzoyl]thiazole
The structure of 2-[2-(Trifluoromethoxy)benzoyl]thiazole is presented below. Its molecular formula is C₁₁H₆F₃NO₂S, with a molecular weight of 289.24 g/mol .
Chemical Structure:
A thorough understanding of its analytical profile is crucial for its application in any research or development pipeline.
Section 1: Elemental Analysis - The Fundamental Fingerprint
Elemental analysis is the bedrock of chemical characterization, providing the empirical percentage of carbon, hydrogen, nitrogen, and sulfur. This technique is fundamental for verifying the molecular formula of a newly synthesized compound.
The Science Behind the Method
Modern elemental analyzers operate on the principle of high-temperature combustion. A small, precisely weighed sample is combusted in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂). These gases are then separated and quantified by a thermal conductivity detector (TCD). The presence of fluorine in 2-[2-(Trifluoromethoxy)benzoyl]thiazole requires special consideration, as highly reactive fluorine-containing combustion products can interfere with the analysis and damage the instrument. To mitigate this, specialized absorbents are incorporated into the combustion tube.
Experimental Protocol: CHNS Elemental Analysis
-
Instrument Preparation: The elemental analyzer is calibrated using a certified standard, such as sulfanilamide or acetanilide. A fluorine-specific absorbent is packed into the combustion tube according to the manufacturer's instructions.
-
Sample Preparation: Approximately 1-2 mg of 2-[2-(Trifluoromethoxy)benzoyl]thiazole is accurately weighed into a tin capsule.
-
Analysis: The sealed tin capsule is introduced into the combustion furnace of the elemental analyzer.
-
Data Acquisition and Processing: The instrument software records the TCD signals and calculates the percentage of C, H, N, and S based on the calibration.
Data Presentation and Interpretation
The experimental results are compared against the theoretical elemental composition calculated from the molecular formula (C₁₁H₆F₃NO₂S). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[1][2]
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon | 45.68 | 45.52 | -0.16 |
| Hydrogen | 2.09 | 2.15 | +0.06 |
| Nitrogen | 4.84 | 4.78 | -0.06 |
| Sulfur | 11.09 | 11.15 | +0.06 |
Comparison with Alternatives
While elemental analysis is the gold standard for elemental composition, High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to deduce the molecular formula. However, HRMS does not directly measure the percentage of each element and can sometimes be ambiguous for isomeric compounds.
Section 2: Purity Determination - A Multi-faceted Approach
A compound's purity is a critical parameter that can significantly impact its biological activity and physical properties. A multi-technique approach is often necessary to obtain a comprehensive purity profile.
Workflow for Purity Assessment
Caption: Workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For an aromatic ketone like 2-[2-(Trifluoromethoxy)benzoyl]thiazole, reversed-phase HPLC with UV detection is the method of choice.
The nonpolar nature of the compound makes it well-suited for a C18 stationary phase. A mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, allows for the efficient elution of the main compound and the separation of impurities with different polarities. UV detection is ideal due to the presence of chromophores (the aromatic rings and the carbonyl group) in the molecule.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both phases.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: A typical gradient could be 5% to 95% mobile phase B over 20 minutes.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and thermally stable compounds.[3] For 2-[2-(Trifluoromethoxy)benzoyl]thiazole, which is expected to have a relatively high boiling point, GC may require high inlet and oven temperatures, potentially leading to thermal degradation. However, for identifying volatile impurities, GC-MS is superior to HPLC.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
By comparing the integral of a specific proton signal of the analyte with the integral of a known signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for complete relaxation of the nuclei between scans.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
| Technique | Principle | Pros | Cons |
| HPLC-UV | Chromatographic separation and UV detection. | High sensitivity, excellent for resolving impurities. | Requires a reference standard for quantification, purity is relative (area %). |
| qNMR | Proportionality of NMR signal to molar concentration. | Absolute purity determination, no specific reference standard needed. | Lower sensitivity than HPLC, requires a high-field NMR. |
| GC-MS | Separation of volatile compounds and mass detection. | Excellent for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
Section 3: Structural Confirmation and Impurity Identification
Beyond elemental composition and purity, confirming the chemical structure and identifying any impurities are crucial steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-[2-(Trifluoromethoxy)benzoyl]thiazole, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The spectrum will show signals in the aromatic region corresponding to the protons on the benzoyl and thiazole rings. The chemical shifts and coupling patterns will be influenced by the positions of the substituents.
-
¹³C NMR: The spectrum will display signals for all 11 carbon atoms. The carbonyl carbon will appear at a characteristic downfield shift. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift will be characteristic of this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation and impurity identification.
Electron ionization (EI) mass spectrometry is likely to show a prominent molecular ion peak (M⁺) at m/z 289. Characteristic fragmentation may involve the cleavage of the bond between the carbonyl group and the thiazole ring, as well as the loss of the trifluoromethoxy group.
Comparison with Alternative Synthetic Precursors
The choice of starting materials and synthetic route can significantly impact the purity profile of the final compound. 2-[2-(Trifluoromethoxy)benzoyl]thiazole is likely synthesized from a corresponding benzoyl chloride and a thiazole derivative. Let's compare it with some alternative benzoyl chlorides.
| Compound | Structure | Key Analytical Considerations |
| 2-[2-(Trifluoromethoxy)benzoyl]thiazole | C₁₁H₆F₃NO₂S | Presence of both trifluoromethoxy and thiazole moieties provides unique NMR and MS signatures. |
| 2-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | Simpler NMR spectra. The trifluoromethyl group will show a characteristic ¹⁹F NMR signal.[2] |
| 4-(Trifluoromethoxy)benzoyl chloride | C₈H₄ClF₃O₂ | Isomeric to the ortho-substituted precursor. ¹H NMR will show a more symmetrical pattern for the aromatic protons.[4][6][8] |
The choice of precursor will influence the potential impurities in the final product. For example, using an isomeric starting material could lead to the formation of an isomeric final product, which may be difficult to separate and distinguish by some analytical techniques.
Conclusion
The comprehensive analysis of 2-[2-(Trifluoromethoxy)benzoyl]thiazole requires a synergistic application of multiple analytical techniques. Elemental analysis provides the fundamental confirmation of its elemental composition. A combination of HPLC and qNMR offers a robust assessment of its purity, with HPLC excelling at resolving impurities and qNMR providing an absolute purity value. Finally, NMR and mass spectrometry are indispensable for confirming the molecular structure and identifying any unknown impurities. By employing this multi-faceted approach, researchers can ensure the quality and integrity of this valuable chemical entity, leading to more reliable and reproducible scientific outcomes.
References
-
4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE Nine Chongqing Chemdad Co. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)benzoyl Chloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Dunn, J. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 862–868. [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Lizzadro, L., et al. (2022). Extending the Structure–Activity Relationship of Disorazole C1: Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. Molecules, 27(19), 6296. [Link]
-
PubChem. (n.d.). 2-Benzyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2001). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 12(7), 811–825. [Link]
Sources
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 3. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 5. 4-(Trifluoromethoxy)benzoyl Chloride | C8H4ClF3O2 | CID 142110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(トリフルオロメチル)ベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-(Trifluoromethoxy)benzoyl chloride | CAS 36823-88-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
